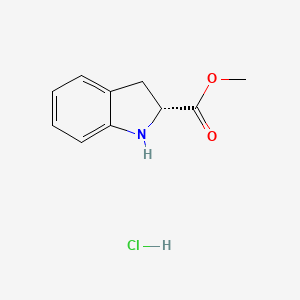

methyl (2R)-indoline-2-carboxylate;hydrochloride

Description

Methyl (2R)-indoline-2-carboxylate hydrochloride is a chiral indoline derivative with the molecular formula C₁₀H₁₁NO₂·HCl and a molecular weight of 213.67 g/mol (free base: 177.2 g/mol). Its CAS registry number is 96056-64-3 . The compound features a saturated indoline ring system with a methyl ester group at the 2-position and a hydrochloride salt, which enhances its solubility in polar solvents like methanol and water. The (2R) stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis: The compound is synthesized via esterification of (2R)-indoline-2-carboxylic acid using thionyl chloride (SOCl₂) in methanol. details the procedure: SOCl₂ (2.4 mL, 33.3 mmol) is added dropwise to a cooled (0°C) solution of the carboxylic acid in methanol, yielding the hydrochloride salt after purification .

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H/t9-;/m1./s1 |

InChI Key |

FEJNUJIJMMGHMS-SBSPUUFOSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CC2=CC=CC=C2N1.Cl |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2N1.Cl |

Origin of Product |

United States |

Preparation Methods

Resolution of Racemic Indoline-2-Carboxylic Acid Methyl Ester via Chiral Amine Salt Formation and Hydrochloride Salt Isolation

This method is derived from a patented industrial process for preparing enantiomerically enriched indoline-2-carboxylic acids and their esters, including the methyl ester hydrochloride salt.

- Starting Material: Racemic indoline-2-carboxylic acid methyl ester is prepared by esterification of racemic indoline-2-carboxylic acid with methanol and thionyl chloride.

- Chiral Resolution: The racemate is reacted with a chiral amine, typically (R)-α-methylbenzylamine, to form diastereomeric salts.

- Separation: The (2S) isomer salt crystallizes preferentially and is filtered off; the filtrate contains a mixture enriched in the (2R) isomer.

- Hydrochloride Salt Formation: Treatment of the isolated salt with hydrochloric acid yields the pure (2S)-indoline-2-carboxylic acid hydrochloride salt.

- Racemization and Recycling: The (2R)-enriched mixture is racemized under alkaline conditions (sodium hydroxide, 140–200 °C, 5–15 bar) and recycled through the resolution cycle to improve overall yield.

Reaction Conditions and Yields:

| Step | Conditions | Yield / Purity |

|---|---|---|

| Esterification | Methanol, thionyl chloride, room temp | Racemic methyl ester |

| Resolution with chiral amine | Room temp, crystallization from isopropanol | (2S)-isomer salt, >99.5% ee, 50–70% yield after recycling |

| Hydrochloride salt formation | 1N HCl, stirring 2 h, room temp | Methyl (2S)-indoline-2-carboxylate hydrochloride, 98% purity |

- Recycling of the (2R) isomer fraction significantly improves the overall yield of the desired (2S) hydrochloride salt.

- The process is scalable and uses relatively inexpensive reagents and conditions, suitable for industrial production.

- The enantiomeric purity after crystallization and hydrochloride salt formation exceeds 99.5% ee.

Enzymatic Resolution via Hydrolytic Enzymes (Lipases) for Optical Purity Enhancement

An alternative biocatalytic approach employs hydrolytic enzymes derived from microorganisms to resolve racemic methyl indoline-2-carboxylate esters.

- Preparation of Racemic Methyl Ester: Racemic indoline-2-carboxylic acid is esterified with methanol and thionyl chloride to form racemic methyl ester.

- Enzymatic Hydrolysis: A hydrolytic enzyme selectively hydrolyzes the (R)-enantiomer methyl ester in aqueous buffer, leaving the (S)-enantiomer methyl ester unhydrolyzed.

- Separation: The unhydrolyzed (S)-methyl ester is separated and purified.

- Conversion to Acid: The (S)-methyl ester is converted to (S)-indoline-2-carboxylic acid by alkaline hydrolysis followed by acidification.

- Optical Purity: Enzymatic resolution achieves optical purity of at least 99% enantiomeric excess (ee).

| Step | Conditions | Outcome |

|---|---|---|

| Esterification | Methanol, thionyl chloride, room temp | Racemic methyl ester |

| Enzymatic hydrolysis | Buffer solution, pH controlled, room temp | Selective hydrolysis of (R)-ester |

| Hydrolysis to acid | 1N NaOH at room temp, acidification to pH 5 | (S)-indoline-2-carboxylic acid, >99% ee |

Chemical Synthesis via Hemetsberger–Knittel Indole Synthesis and Subsequent Functionalization

This synthetic route is more general for indole-2-carboxylates but can be adapted for indoline derivatives.

- Knoevenagel Condensation: Methyl 2-azidoacetate reacts with substituted benzaldehydes to form methyl-2-azidocinnamate intermediates.

- Thermolysis and Cyclization: Thermal decomposition of azide followed by electrophilic cyclization yields indole-2-carboxylates.

- Functional Group Manipulation: Subsequent reduction and esterification steps provide methyl indoline-2-carboxylate derivatives.

- Isolation: Acidification with HCl yields hydrochloride salts.

Reaction Conditions and Yields:

| Step | Conditions | Yield / Notes |

|---|---|---|

| Knoevenagel condensation | Anhydrous solvents, room temp to mild heat | Good yield of azidocinnamate |

| Thermolysis & cyclization | Heating, controlled stoichiometry | Mixture of regioisomers |

| Reduction & esterification | Catalytic hydrogenation, mild conditions | Methyl indoline-2-carboxylate |

| Acidification | 4N HCl to pH 2 | Hydrochloride salt formation |

- This method requires optimization of reaction temperature, stoichiometry, and purification to maximize yield and regioselectivity.

- It is more suited for research-scale synthesis due to complexity and regioisomer formation.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Optical Purity | Yield Range | Scalability | Notes |

|---|---|---|---|---|---|---|

| Chiral Amine Resolution & HCl Salt Formation | Racemic indoline-2-carboxylic acid methyl ester | (R)-α-methylbenzylamine, HCl, NaOH racemization, 140–200 °C, 5–15 bar | >99.5% ee | 50–70% (after recycling) | Industrial scale | Recyclable (2R) fraction, robust process |

| Enzymatic Hydrolysis Resolution | Racemic methyl ester | Hydrolytic enzyme, buffer pH control, NaOH hydrolysis | ≥99% ee | High (dependent on enzyme efficiency) | Large scale feasible | Mild conditions, avoids expensive chiral auxiliaries |

| Hemetsberger–Knittel Synthesis | Methyl 2-azidoacetate, benzaldehyde | Knoevenagel condensation, thermolysis, hydrogenation, HCl acidification | Variable (racemic unless resolved) | Moderate to good | Research scale | Complex, regioisomer formation, requires optimization |

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-indoline-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Methyl (2R)-indoline-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

Industry: The compound is used in the production of various bioactive molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-indoline-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl Indolizine-2-Carboxylate

- Structure : Contains an indolizine core (fused 6-5 bicyclic system) vs. the saturated indoline ring.

- Synthesis: Methyl indolizine-2-carboxylate is hydrolyzed to the carboxylic acid using KOH in ethanol and H₂SO₄ (94% yield). However, conversion to the acyl chloride fails due to instability, unlike the indoline analogue .

- Reactivity : The indolizine system’s aromaticity reduces conformational flexibility, impacting its utility in amide bond formation .

Ethyl 5-Chloro-1H-Indole-2-Carboxylate

- Structure : Features an aromatic indole ring with a chlorine substituent at position 5.

- Synthesis : Prepared via acylation of ethyl 5-chloro-1H-indole-2-carboxylate with AlCl₃ in dichloroethane .

- Biological Relevance : The electron-withdrawing chlorine enhances electrophilic reactivity, making it a precursor for thrombin inhibitors .

Methyl 3,3-Diallyl-2-Methyleneindoline-1-Carboxylate (Compound 12)

- Structure : Substituted with diallyl and methylene groups at positions 3 and 2, respectively.

- Synthesis: Derived from 1-(3,3-diallyl-2-methoxyindolin-1-yl)-2-phenylethanone via elimination, yielding an 86% isolated yield .

- Properties : The diallyl groups introduce steric hindrance, reducing nucleophilic attack susceptibility compared to unsubstituted indoline derivatives .

Indole-2-Carboxylic Acid Hydrazide

- Structure : Aromatic indole core with a hydrazide group at position 2.

- Synthesis : Produced by refluxing methyl indole-2-carboxylate with hydrazine hydrate, followed by reaction with CS₂ and KOH .

- Applications : Serves as a precursor for bioactive heterocycles like thiadiazoles .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Core Structure | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Methyl (2R)-indoline-2-carboxylate HCl | 213.67 | Saturated indoline | Methanol, water | Ester, hydrochloride salt |

| Methyl indolizine-2-carboxylate | 175.20 | Aromatic indolizine | Chloroform | Ester |

| Ethyl 5-chloro-1H-indole-2-carboxylate | 223.66 | Aromatic indole | Dichloroethane | Ester, chlorine substituent |

| Indole-2-carboxylic acid hydrazide | 175.18 | Aromatic indole | Ethanol | Hydrazide |

Biological Activity

Methyl (2R)-indoline-2-carboxylate; hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl (2R)-indoline-2-carboxylate; hydrochloride has the molecular formula C10H12ClNO2 and a CAS number of 158567-92-1. The compound features an indoline structure with a methyl ester group at the 2-position, which plays a significant role in its biological interactions. The hydrochloride form enhances solubility, making it suitable for various applications in medicinal chemistry and organic synthesis.

Biological Activities

Research indicates that methyl (2R)-indoline-2-carboxylate; hydrochloride exhibits several biological activities, including:

- Anticancer Properties : Similar compounds have shown potential as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzyme systems involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

The biological activity of methyl (2R)-indoline-2-carboxylate; hydrochloride is largely attributed to its interactions with various molecular targets. Notably, its indole core allows it to bind to enzyme active sites, potentially altering their activity. For instance, studies on related indole derivatives have demonstrated binding affinities that disrupt the function of critical enzymes involved in disease processes .

Case Study 1: HIV-1 Integrase Inhibition

A study highlighted the effectiveness of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. The findings revealed that modifications at specific positions on the indole core significantly enhanced inhibitory activity, suggesting that similar structural optimizations could be applied to methyl (2R)-indoline-2-carboxylate; hydrochloride for improved efficacy against viral targets .

Case Study 2: Anticancer Activity

Research on structurally analogous compounds indicated that they could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This suggests a potential avenue for developing methyl (2R)-indoline-2-carboxylate; hydrochloride as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl (2R)-indoline-2-carboxylate; hydrochloride, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl indoline-2-carboxylate | C10H11NO2 | Lacks chloride; potentially different solubility |

| (S)-Methyl indoline-2-carboxylate | C10H12ClNO2 | Stereochemical variant affecting biological activity |

| Indoline-2-carboxylic acid | C9H9NO2 | Non-methylated form; useful as a starting material |

The structural variations among these compounds can significantly influence their biological activities and mechanisms of action, highlighting the importance of stereochemistry in drug design.

Q & A

Q. What are the standard synthetic methodologies for preparing methyl (2R)-indoline-2-carboxylate hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example:

- Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., (R)-indoline-2-carboxylic acid) followed by esterification with methanol under acidic conditions .

- Asymmetric Hydrogenation : Catalytic hydrogenation of indole precursors using chiral ligands (e.g., BINAP-Ru complexes) to ensure stereochemical control .

- Protection/Deprotection : Temporary protection of reactive groups (e.g., Cbz protection of amines in analogous compounds) to prevent racemization during synthesis .

- Critical Parameters : Solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and catalyst loading (1–5 mol%) significantly impact yield and enantiomeric excess (ee).

Q. How is the chiral purity of methyl (2R)-indoline-2-carboxylate hydrochloride experimentally validated?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (R-factor < 0.05) confirms absolute configuration .

- Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol (90:10) to resolve enantiomers; retention time comparison against racemic mixtures .

- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers in ¹H NMR .

Q. What safety protocols are essential when handling methyl (2R)-indoline-2-carboxylate hydrochloride?

- Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Containment : Use fume hoods or gloveboxes for weighing and reactions to mitigate inhalation risks .

- Waste Disposal : Segregate organic and aqueous waste; neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in anisotropic displacement parameters during crystallographic refinement of methyl (2R)-indoline-2-carboxylate hydrochloride?

- Methodological Answer :

- Data Quality Checks : Ensure completeness (>95%), resolution (<1.0 Å), and low Rmerge (<0.05) during data collection .

- Restraints in SHELXL : Apply similarity restraints (SIMU/DELU) to thermal parameters of adjacent atoms to stabilize refinement .

- Validation Tools : Use Mercury CSD’s "Packing Similarity" to compare with analogous structures in the Cambridge Structural Database (CSD) .

Q. What computational strategies are effective in modeling non-covalent interactions between methyl (2R)-indoline-2-carboxylate hydrochloride and biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Glide to predict binding modes using PubChem-derived 3D coordinates (InChI:

InChI=1S/C11H13N.ClH...) . - Molecular Dynamics (MD) Simulations : GROMACS/AMBER simulations (10–100 ns) in explicit solvent to assess binding stability under physiological conditions .

- Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities (KD) .

Q. How can the puckering conformation of the indoline ring be quantitatively analyzed?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates from X-ray data to classify ring conformations (e.g., envelope vs. half-chair) .

- Software Implementation : Mercury CSD’s "Geometry Analysis" module generates θ and φ values for comparative studies .

- Case Study : A θ value of 20° and φ = 90° indicates a twisted conformation, common in strained indoline derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the compound’s stereochemistry?

- Methodological Answer :

- Cross-Validation : Re-measure NMR with cryoprobes for enhanced sensitivity; repeat X-ray experiments at low temperature (100 K) to reduce thermal motion artifacts .

- DFT Calculations : Gaussian 16 optimization at the B3LYP/6-31G* level predicts theoretical NMR shifts; deviations >0.2 ppm suggest misassignment .

- Consensus Approach : Prioritize X-ray data for absolute configuration but reconcile NMR shifts via solvent/tautomer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.